![molecular formula C6H4ClN3 B1374697 6-Chloro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1427357-23-0](/img/structure/B1374697.png)
6-Chloro-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
6-Chloro-[1,2,4]triazolo[1,5-a]pyridine is a chemical compound with the CAS Number: 1427357-23-0 . It has a molecular weight of 153.57 and its linear formula is C6H4ClN3 .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyridines involves the use of N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation via a direct metal-free oxidative N-N bond formation .
Chemical Reactions Analysis
While specific chemical reactions involving 6-Chloro-[1,2,4]triazolo[1,5-a]pyridine are not detailed in the search results, triazole compounds, which include 1,2,4-triazolo[1,5-a]pyridine, are known to be capable of binding in the biological system with a variety of enzymes and receptors .
Physical And Chemical Properties Analysis
6-Chloro-[1,2,4]triazolo[1,5-a]pyridine is a solid at room temperature .
Scientific Research Applications
Electronics Blue Fluorophore Development
The compound [1,2,4]Triazolo[1,5-a]pyridine has been utilized as an electron acceptor to create a deep-blue bipolar fluorescent emitter for electronic applications. This innovation is significant for developing new materials for OLEDs (Organic Light Emitting Diodes) which are used in display and lighting technologies .
Medicinal Chemistry Bio-isostere for Purines
In medicinal chemistry, derivatives of [1,2,4]triazolo[1,5-a]pyridine are explored as bio-isosteres for purines. Purines are fundamental components of DNA and RNA and have various roles in metabolism and signaling pathways. The chloro-substituted variant could potentially offer unique interactions due to its electron-withdrawing properties .
Green Chemistry Catalyst-Free Synthesis
The synthesis of 1,2,4-triazolo[1,5-a]pyridines can be achieved through a catalyst-free, additive-free method under microwave conditions. This approach aligns with the principles of green chemistry by reducing the use of potentially hazardous substances .
Pharmaceuticals Novel Medicines Development
Triazoles are a focus in the development of novel medicines. The race to discover new therapeutic agents often involves the synthesis of potential compounds like 6-Chloro-[1,2,4]triazolo[1,5-a]pyridine which may exhibit unique biological activities beneficial for drug development .
Future Directions
While specific future directions for 6-Chloro-[1,2,4]triazolo[1,5-a]pyridine are not mentioned in the search results, there is ongoing research into the synthesis and pharmacological activities of triazole derivatives . This suggests that there may be potential for further exploration and development of compounds like 6-Chloro-[1,2,4]triazolo[1,5-a]pyridine in the future.
Mechanism of Action
Target of Action
Related compounds, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been found to act on various targets including rorγt, phd-1, jak1, and jak2 .
Mode of Action
It’s worth noting that related [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives have shown to suppress the erk signaling pathway, resulting in decreased phosphorylation levels of erk1/2, c-raf, mek1/2, and akt .
Biochemical Pathways
Related compounds have been found to suppress the erk signaling pathway , which plays a crucial role in regulating cell proliferation, differentiation, and survival.
Pharmacokinetics
A related compound, 6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine, has been reported to have high gi absorption and is bbb permeant . It is also reported to be a CYP1A2 inhibitor .
Result of Action
Related [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives have been found to induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins in mgc-803 cells .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .
properties
IUPAC Name |
6-chloro-[1,2,4]triazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-1-2-6-8-4-9-10(6)3-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGBPVDOJWIJOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-[1,2,4]triazolo[1,5-a]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main finding of the research paper regarding 6-Chloro-[1,2,4]triazolo[1,5-a]pyridine derivatives?
A1: The research paper "HERBICIDES AU N-ARYL[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide" [] focuses on the synthesis and herbicidal activity of novel N-aryl-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds. The key finding is that these compounds, synthesized by condensing a 2-chlorosulfonyl-[1,2,4]-triazolo[1,5-a]pyridine derivative with various aminoaryl compounds, exhibit [excellent herbicidal activity against a broad spectrum of vegetation at low application frequencies] [].
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